molecular formula C10H20N2O4S B1401423 tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 1369503-78-5

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No.: B1401423
CAS No.: 1369503-78-5
M. Wt: 264.34 g/mol
InChI Key: HYCVZLIIBVVNHH-UHFFFAOYSA-N
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Description

Tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is a heterocyclic compound with the molecular formula C10H20N2O4S. It is a derivative of thiazepane, a seven-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves the reaction of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate with an oxidizing agent to introduce the 1,1-dioxide functionality. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is usually carried out under mild conditions to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate: Lacks the 1,1-dioxide functionality.

    6-Amino-1,4-thiazepane-4-carboxylate: Lacks the tert-butyl group and 1,1-dioxide functionality.

    Tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate sulfone: Contains a sulfone group instead of the 1,1-dioxide.

Uniqueness

Tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to the presence of both the tert-butyl group and the 1,1-dioxide functionality. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

tert-butyl 6-amino-1,1-dioxo-1,4-thiazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-4-5-17(14,15)7-8(11)6-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVZLIIBVVNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743955
Record name tert-Butyl 6-amino-1,1-dioxo-1lambda~6~,4-thiazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369503-78-5
Record name tert-Butyl 6-amino-1,1-dioxo-1lambda~6~,4-thiazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide
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tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide
Reactant of Route 3
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide
Reactant of Route 4
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide
Reactant of Route 5
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide
Reactant of Route 6
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

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